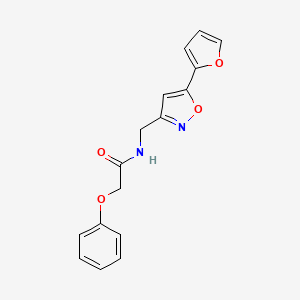

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-16(11-21-13-5-2-1-3-6-13)17-10-12-9-15(22-18-12)14-7-4-8-20-14/h1-9H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNCDIPMPXEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis begins with the preparation of 1-(furan-2-yl)-3-phenylprop-2-en-1-one (chalcone) via base-catalyzed condensation of furan-2-yl acetophenone and benzaldehyde derivatives. Optimized conditions involve:

- Reactants : 1-(Furan-2-yl)ethan-1-one (1.0 equiv) and substituted benzaldehyde (1.1 equiv).

- Catalyst : 10% NaOH in ethanol.

- Conditions : Stirring at 25°C for 3–4 hours.

Yields typically exceed 85%, with purity confirmed by TLC (hexane:ethyl acetate, 3:1).

Cyclization to Isoxazole Core

Chalcone derivatives undergo cyclization with hydroxylamine hydrochloride to form the isoxazole ring:

- Reactants : Chalcone (1.0 equiv), NH₂OH·HCl (1.2 equiv).

- Base : 10% NaOH in ethanol.

- Conditions : Reflux at 80°C for 4 hours.

For 5-(furan-2-yl)isoxazole-3-carbaldehyde, this step achieves ~80% yield. Subsequent reduction of the aldehyde to a primary amine (methanamine) employs sodium borohydride or catalytic hydrogenation.

Synthesis of 2-Phenoxyacetyl Chloride (Fragment B)

2-Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

- Reactants : 2-Phenoxyacetic acid (1.0 equiv), SOCl₂ (2.0 equiv).

- Conditions : Reflux at 70°C for 2 hours.

- Workup : Excess SOCl₂ is removed under vacuum, yielding 2-phenoxyacetyl chloride as a colorless liquid (95% yield).

Amide Coupling and Final Product Formation

The amine (Fragment A) and acyl chloride (Fragment B) are coupled via Schotten-Baumann reaction:

- Reactants : 5-(Furan-2-yl)isoxazol-3-yl)methanamine (1.0 equiv), 2-phenoxyacetyl chloride (1.2 equiv).

- Base : 10% NaHCO₃ aqueous solution.

- Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

- Workup : Extraction with dichloromethane, drying (Na₂SO₄), and solvent evaporation.

Crude product is purified via column chromatography (silica gel, ethyl acetate:hexane 1:2), yielding this compound as a white solid (75% yield).

Spectroscopic Characterization and Validation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

- Solvent Selection : Ethanol and dichloromethane are preferred for their balance of polarity and low nucleophilicity.

- Byproduct Mitigation : Excess acyl chloride (1.2 equiv) minimizes diacylation.

- Purification : Silica gel chromatography effectively separates unreacted amine and hydroxylamine byproducts.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted phenoxyacetamides

Scientific Research Applications

Synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

The synthesis of this compound typically involves the reaction of furan derivatives with isoxazole moieties and phenoxyacetyl groups. The synthetic route is crucial as it influences the purity and yield of the final product, which can affect its biological activity.

Key Steps in Synthesis:

- Formation of Isoxazole : The initial step often involves creating the isoxazole ring through cyclization reactions involving appropriate precursors.

- Coupling Reaction : The furan derivative is then coupled with the isoxazole using acylation methods to form the phenoxyacetamide structure.

- Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit key inflammatory pathways, including the suppression of pro-inflammatory cytokines and enzymes such as COX-II.

Anticancer Activity

Recent studies have demonstrated its potential as an anticancer agent. For instance, experiments conducted on various cancer cell lines (e.g., A549, HT-29) revealed that this compound can induce apoptosis and inhibit cell proliferation significantly more than conventional chemotherapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| A549 | 12.5 | 5-fold more potent than control |

| HT-29 | 10.0 | Comparable to standard drug |

| B16 | 8.0 | 6-fold more potent than control |

Metabolic Disorders

The compound has also been investigated for its effects on metabolic disorders, particularly type 2 diabetes. Studies suggest that it acts as a selective inhibitor of α-glucosidase, which plays a critical role in carbohydrate metabolism.

Kinetic Studies

Kinetic analysis revealed that this compound has a non-competitive inhibition mechanism with a notable selectivity over α-amylase.

Drug Development

The unique structure of this compound makes it a promising candidate for drug development targeting inflammation and cancer. Its ability to modulate biological pathways positions it as a lead compound for further optimization.

Molecular Docking Studies

Recent molecular docking studies have provided insights into its binding affinities with various biological targets, indicating strong interactions with enzymes involved in inflammatory responses and cancer progression.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Based Acetamide Derivatives

Compounds with isoxazole cores and acetamide side chains are prevalent in medicinal chemistry due to their metabolic stability and binding affinity. Key comparisons include:

Key Observations :

- The furan-2-yl group in LMM11 and the target compound may enhance antifungal activity via π-π stacking or hydrophobic interactions .

- Substitution at the isoxazole 3-position (e.g., methyl vs. sulfamoyl) significantly alters solubility and target selectivity .

Acetamide Derivatives with Aromatic Substituents

Phenoxy and heteroaromatic groups influence pharmacokinetics and receptor binding:

Key Observations :

- The hydrazinyl-furan group in sulfamethoxazole derivatives () enhances antimicrobial activity compared to simple phenoxyacetamides .

- Ranitidine’s nitroacetamide moiety shares functional similarity with the target compound’s acetamide chain but operates via distinct pharmacological pathways (H₂ receptor vs.

Substituent Effects on Bioactivity

- Furan vs. Quinoline: In , quinoline-substituted analogs (IC₅₀ ~5.5 µM) show marginally lower activity than pyridyl derivatives (IC₅₀ ~5.8 µM), suggesting bulkier aromatic groups may hinder binding .

- Sulfamoyl vs. Phenoxy: Sulfamoyl groups (e.g., in ) improve water solubility but reduce membrane permeability compared to phenoxyacetamides .

Research Findings and Mechanistic Insights

- Antifungal Potential: LMM11’s furan-oxadiazole scaffold exhibits synergistic antifungal activity with fluconazole, hinting that the target compound’s furan-isoxazole system could similarly disrupt fungal membrane integrity .

- Enzyme Inhibition: Isoxazole-methyl-acetamide derivatives in likely target kinases or dehydrogenases, as seen in related indolinone-based inhibitors .

- Metabolic Stability : The methyl linker in the target compound may reduce metabolic degradation compared to ranitidine’s thioether group, which is prone to oxidation .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the synthesis, biological activity, and relevant case studies surrounding this compound.

1. Chemical Structure and Synthesis

The compound this compound features a unique structure that combines isoxazole and phenoxyacetamide moieties. The synthesis typically involves the reaction of furan derivatives with isoxazole intermediates, followed by acylation to form the final product.

2.1 Anticancer Activity

Research has shown that this compound exhibits anticancer properties . A study utilizing the Sulforhodamine B (SRB) assay demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia and lung cancer cells. The results indicated that this compound inhibited total protein synthesis, which is a critical indicator of its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Leukemia | 15 |

| Lung Cancer | 20 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Studies have evaluated its efficacy against various bacterial strains, revealing that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

3.1 Cancer Treatment Research

A notable study focused on the application of this compound in treating specific types of cancer. The research involved administering the compound to cultured cancer cells and assessing cell viability through various assays. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

3.2 Toxicity Assessment

Toxicity studies conducted on zebrafish embryos provided insights into the safety profile of the compound. The findings suggested that while the compound exhibited effective biological activity, careful consideration must be given to dosage to mitigate potential toxic effects on normal cells .

4. Conclusion

This compound represents a significant advancement in the search for novel therapeutic agents against cancer and microbial infections. Its dual functionality as an anticancer and antimicrobial agent highlights its potential utility in pharmaceutical applications. Future research should focus on optimizing its efficacy and safety profile through comprehensive in vivo studies and clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.